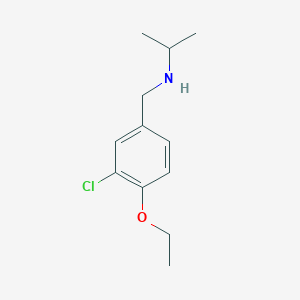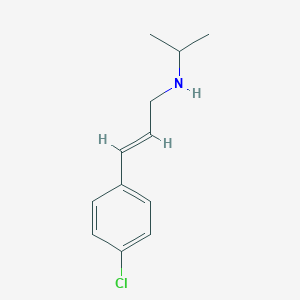![molecular formula C18H24N4O B275945 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B275945.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as MPX-004, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has shown potential in various areas of research, including neuroscience, cardiovascular disease, and cancer research. The purpose of
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood. However, it is believed that N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine works by activating the G protein-coupled receptor, GPR17. GPR17 is a receptor that is expressed in the brain and other tissues and is involved in various physiological processes, including myelination, inflammation, and cell proliferation. Activation of GPR17 by N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine can lead to the activation of various signaling pathways, which can result in the observed effects of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine.
Biochemical and Physiological Effects:
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects. In neuroscience, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to improve cognitive function and have a neuroprotective effect. In cardiovascular disease, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a vasodilatory effect and reduce blood pressure. In cancer research, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have anti-cancer properties and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine in lab experiments is its specificity for GPR17. This allows researchers to study the effects of GPR17 activation without the interference of other receptors. However, one limitation of using N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is its limited availability and high cost.
Orientations Futures
There are various future directions for the research of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine. In neuroscience, further research is needed to understand the mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of neurodegenerative diseases. In cardiovascular disease, further research is needed to understand the long-term effects of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine on blood pressure and its potential use in the treatment of hypertension. In cancer research, further research is needed to understand the anti-cancer properties of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of various types of cancer.
Conclusion:
In conclusion, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is a synthetic compound that has shown potential in various areas of scientific research. Its specificity for GPR17 makes it a valuable tool for studying the effects of GPR17 activation. Further research is needed to fully understand the mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine involves a series of chemical reactions that start with the reaction of 2-pyrimidinol with 3-bromobenzyl chloride, which results in the formation of 3-(2-pyrimidinyloxy)benzyl chloride. The next step involves the reaction of 3-(2-pyrimidinyloxy)benzyl chloride with N-(1-ethyl-2-pyrrolidinyl)methanamine, which results in the formation of N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine.
Applications De Recherche Scientifique
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has shown potential in various areas of scientific research. In neuroscience, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a neuroprotective effect and can improve cognitive function. In cardiovascular disease, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a vasodilatory effect and can reduce blood pressure. In cancer research, N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have anti-cancer properties and can inhibit tumor growth.
Propriétés
Formule moléculaire |
C18H24N4O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-2-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H24N4O/c1-2-22-11-4-7-16(22)14-19-13-15-6-3-8-17(12-15)23-18-20-9-5-10-21-18/h3,5-6,8-10,12,16,19H,2,4,7,11,13-14H2,1H3 |
Clé InChI |
BRPRXAASTIAXEN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
SMILES canonique |
CCN1CCCC1CNCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)

![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzoic acid](/img/structure/B275872.png)

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-isopropylamine](/img/structure/B275874.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B275877.png)
![2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B275880.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclohexanamine](/img/structure/B275882.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275884.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine](/img/structure/B275885.png)
![N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B275886.png)